![molecular formula C15H15ClN6O B2731833 6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320416-05-5](/img/structure/B2731833.png)
6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Description
6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CMPT), also known as 4-Chloro-N-(6-morpholino-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)benzamide, is a novel small molecule that has been studied extensively in recent years for its potential applications in scientific research. CMPT has been found to possess unique biochemical and physiological effects, which make it an attractive tool for laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activities
6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine belongs to a class of compounds with notable applications in the synthesis of antimicrobial agents. Research has demonstrated the synthesis of various [1,2,4]triazole derivatives, including those with chlorophenyl and morpholino groups, showing good to moderate antimicrobial activities against a range of microorganisms. These findings suggest the potential of such compounds in developing new antimicrobial therapies (Bektaş et al., 2007).
Antimicrobial Properties
Further studies have synthesized novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amines, highlighting their promising class as antimicrobial agents. These compounds exhibited significant activity against both bacterial and fungal strains, comparing favorably with standard drugs such as Ampicillin and Norfloxacin (Prajapati et al., 2014).
Antitumor and Molecular Docking Studies
Recent advancements have also explored the antitumor potential of morpholine-based heterocycles. A series of new morpholinylchalcones led to the creation of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which upon further reactions, yielded compounds with promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These studies are pivotal for understanding the therapeutic scope of such compounds in cancer treatment (Muhammad et al., 2017).
Crystal Structure Insights
The structural elucidation of similar compounds provides critical insights into their potential applications. The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed how molecules form inversion dimers via hydrogen bonds, packed into layers by π-stacking interactions. This structural information is invaluable for designing compounds with optimized properties for various applications (Repich et al., 2017).
properties
IUPAC Name |
6-(4-chlorophenyl)-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O/c16-11-3-1-10(2-4-11)12-9-18-14-19-15(20-22(14)13(12)17)21-5-7-23-8-6-21/h1-4,9H,5-8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARLOKYKWTFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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